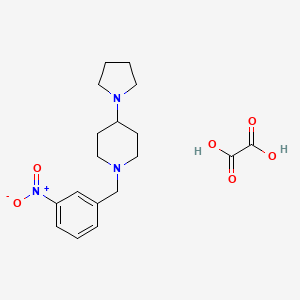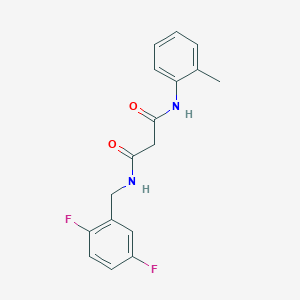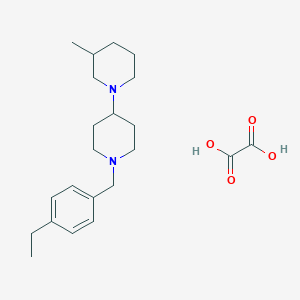![molecular formula C13H9BrN4O3S B3967609 5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3967609.png)
5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}nicotinamide
Descripción general
Descripción
5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}nicotinamide, also known as BNTX, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BNTX is a potent antagonist of the GABA-A receptor, which plays a crucial role in the central nervous system. The purpose of
Mecanismo De Acción
5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}nicotinamide acts as a competitive antagonist of the GABA-A receptor, which is a ligand-gated ion channel that plays a crucial role in the central nervous system. The GABA-A receptor is activated by the neurotransmitter gamma-aminobutyric acid (GABA), which causes the influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal activity. This compound binds to the same site on the GABA-A receptor as GABA, but it does not activate the receptor. Instead, this compound blocks the binding of GABA to the receptor, preventing its activation and leading to a decrease in inhibitory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its concentration and the specific tissue or cell type being studied. In general, this compound has been shown to decrease inhibitory neurotransmission in the central nervous system, leading to an increase in neuronal activity. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and glutamate. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}nicotinamide is its specificity for the GABA-A receptor, which allows for precise modulation of inhibitory neurotransmission. This compound has also been shown to have a long half-life, which makes it suitable for in vivo experiments. However, this compound has some limitations, including its low solubility in water and the potential for off-target effects at high concentrations. In addition, the use of this compound in experiments requires careful consideration of the ethical implications of modulating inhibitory neurotransmission in the central nervous system.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}nicotinamide. One area of interest is the development of new drugs that target the GABA-A receptor for the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the role of the GABA-A receptor in pain modulation and the development of new analgesics. Finally, the use of this compound in combination with other drugs or therapies may lead to new insights into the mechanisms of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}nicotinamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and physiology. In neuroscience, this compound has been used to study the role of the GABA-A receptor in the central nervous system. This compound has also been used in pharmacology to develop new drugs that target the GABA-A receptor. In physiology, this compound has been used to investigate the physiological effects of GABA-A receptor antagonists.
Propiedades
IUPAC Name |
5-bromo-N-[(2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O3S/c14-9-5-8(6-15-7-9)12(19)17-13(22)16-10-3-1-2-4-11(10)18(20)21/h1-7H,(H2,16,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCKFNSMDWLAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CN=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-pyridinylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3967530.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B3967538.png)
![N-cyclohexyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3967540.png)
![2-{4-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3967548.png)
![[4-(4,5-dimethyl-2-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3967549.png)
![4-(3-iodophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3967550.png)
![N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid](/img/structure/B3967558.png)
![1-[1-(2-fluorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3967569.png)

![methyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate](/img/structure/B3967592.png)


![N-[2-(1H-imidazol-4-yl)ethyl]-N'-mesitylsuccinamide](/img/structure/B3967611.png)
